![molecular formula C22H19FN4O3 B2503084 7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021216-54-5](/img/structure/B2503084.png)
7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H19FN4O3 and its molecular weight is 406.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Pyrimidine derivatives, including pyrrolo[2,3-d]pyrimidines and related structures, are synthesized through various chemical reactions, aiming to explore their chemical properties and potential applications in materials science and biologically active compounds. The synthesis processes often involve reactions like nucleophilic substitution, condensation, and cyclization, employing starting materials such as diketene, aliphatic or aromatic amines, and aromatic aldehydes (Shaabani et al., 2009). These methods allow for the generation of a variety of substituted pyrimidine derivatives, demonstrating the versatility and potential for tailoring the properties of these compounds for specific applications.
Biological Activity and Applications
Pyrimidine derivatives have been explored for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These activities are attributed to the structural features of the pyrimidine core and the substituents attached to it. For instance, some pyrimidine derivatives exhibit significant biological activity, which may be due to their interaction with biological targets, inhibition of specific enzymes, or other mechanisms at the molecular level (Egawa et al., 1984). The exploration of these activities is crucial for developing new therapeutic agents or understanding biological pathways.
properties
IUPAC Name |
7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-25-20-15(21(29)26(2)22(25)30)12-18(27(20)13-14-8-4-3-5-9-14)19(28)24-17-11-7-6-10-16(17)23/h3-12H,13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXVEXXZFOKDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4F)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

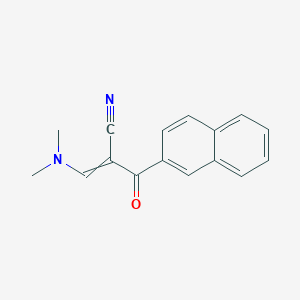
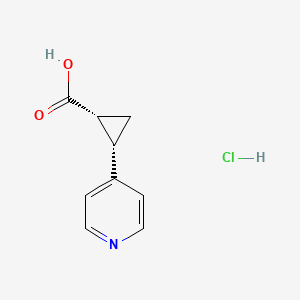
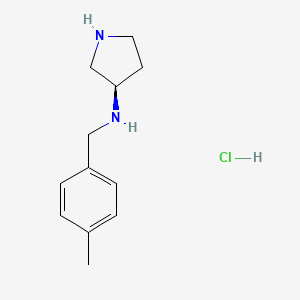
![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2503007.png)
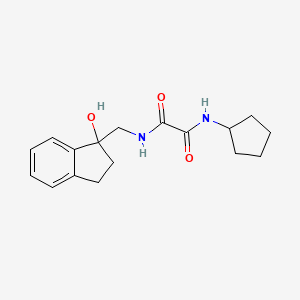
![N-cyclopropyl-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2503013.png)
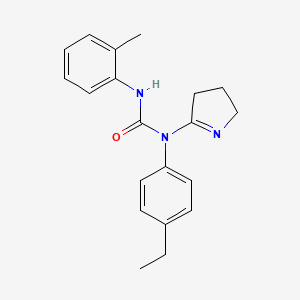
![5-(4-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2503016.png)
![2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2503017.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[3-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2503018.png)
![2-(2,4-difluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2503020.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2503021.png)
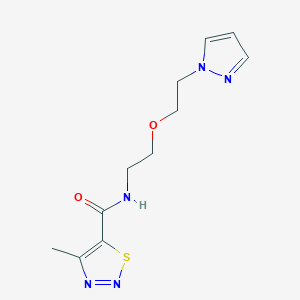
![1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2503024.png)